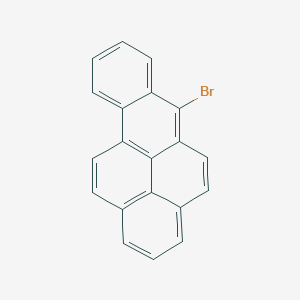

6-Bromobenzo(A)pyrene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-bromobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSYSGSEEADMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175493 | |

| Record name | 6-Bromobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21248-00-0 | |

| Record name | 6-Bromobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21248-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMOBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5Z76T77D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-BROMOBENZO(A)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 6 Bromobenzo a Pyrene and Its Research Analogues

Strategic Approaches to 6-Bromobenzo(A)pyrene Synthesis

Direct Halogenation Methods (e.g., N-bromosuccinimide reactions)

Direct bromination of benzo(a)pyrene at the C6 position, which is the most reactive carbon position, can be achieved under mild conditions using N-bromosuccinimide (NBS). nih.gov This method provides a straightforward route to this compound. The reaction takes advantage of the high electron density at the C6 position of the benzo(a)pyrene ring system. nih.gov The use of NBS is a common and effective method for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic rings. masterorganicchemistry.com

The reaction conditions for the synthesis of this compound using NBS typically involve a suitable solvent and may be initiated by light or a radical initiator. nih.govmasterorganicchemistry.com For instance, the reaction of benzo(a)pyrene with N-bromosuccinimide can yield 6-bromomethylbenzo[a]pyrene. nih.gov

Table 1: Examples of Direct Halogenation of PAHs

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Benz[a]anthracene | N-chlorosuccinimide | 7-Chlorobenz[a]anthracene | nih.gov |

| Benzo[a]pyrene (B130552) | N-chlorosuccinimide | 6-Chlorobenzo[a]pyrene (B1618961) | nih.gov |

| Benz[a]anthracene | N-bromosuccinimide | 7-Bromobenz[a]anthracene | nih.gov |

| 5-Methylbenz[a]anthracene | N-bromosuccinimide | 7-Bromo-5-methylbenz[a]anthracene | nih.gov |

| 6-Benzo[a]pyrene | N-bromosuccinimide | 6-Bromomethylbenzo[a]pyrene | nih.gov |

Precursor-Based Synthesis of Benzo(A)pyrene Derivatives for Bromination

Another strategy involves the functionalization of a pyrene (B120774) core. For instance, benzo[a]pyrene derivatives can be obtained by attaching a four-carbon alkyne chain to position 6 or 8 of a suitable pyrene derivative, followed by cyclization. rsc.org Furthermore, the synthesis of benzo[a]pyrene can be achieved through the cyclization of ethyl 4-(pyren-2-yl)butanoate, followed by reduction, dehydration, and dehydrogenation. rsc.org These precursor-based methods can be adapted to introduce a bromine atom at the desired position by using brominated starting materials or by performing a bromination step at an appropriate stage of the synthesis.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of large polycyclic aromatic hydrocarbons like benzo(a)pyrene is a significant challenge. However, several techniques have been developed to control the position of bromination. One approach is to use a directing group to guide the electrophilic attack of bromine to a specific carbon atom. mdpi.com

Another method involves the use of specific brominating agents and reaction conditions. For example, the bromination of pyrene with molecular bromine in nitrobenzene (B124822) can lead to the formation of 1,3,6,8-tetrabromopyrene. mdpi.com By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve selective monobromination. The use of N-bromosuccinimide (NBS) in combination with an acid catalyst like HBF4·Et2O in acetonitrile (B52724) has been shown to be an effective method for the regioselective bromination of phenols and anisoles, which could potentially be applied to hydroxylated benzo[a]pyrene derivatives. acs.org

Furthermore, the regioselective bromination of dibenzo[hi,st]ovalene with N-bromosuccinimide has been reported to yield the 3,11-dibromo derivative. acs.org This highlights the potential of using specific reagents to achieve regiocontrol in the halogenation of complex PAHs.

Isotopic Labelling for Mechanistic Research

Synthesis of ¹³C-Labelled this compound and Metabolites

The synthesis of ¹³C-labelled this compound is essential for its use as an internal standard in mass spectrometry-based studies of its metabolism and DNA adduction. The general strategy involves the synthesis of ¹³C-labelled benzo(a)pyrene, which can then be brominated.

A common approach for synthesizing ¹³C-labelled benzo[a]pyrene metabolites starts with ¹³C₆-benzene. researchgate.net This is used to synthesize ¹³C₆-pyrene, which then serves as a starting material for the synthesis of ¹³C-labelled benzo[a]pyrene derivatives. researchgate.net For instance, ¹³C₂-benzo[a]pyrene can be synthesized and subsequently used to produce ¹³C₂-6-hydroxybenzo[a]pyrene, a precursor for ¹³C-labelled this compound. nih.gov The syntheses of various ¹³C-labeled phenol (B47542) and quinone metabolites of benzo[a]pyrene have been developed, which can be adapted for preparing ¹³C-labeled analogues. researchgate.net These methods are crucial for providing the necessary standards for sensitive analytical techniques like LC-MS/MS. researchgate.net

Table 2: Synthesis of ¹³C-Labelled Benzo[a]pyrene Metabolites

| Starting Material | Key Intermediate | Final Product | Reference |

|---|---|---|---|

| ¹³C₆-Benzene | ¹³C₆-Pyrene | ¹³C₆-Labelled Benzo[a]pyrene Metabolites | researchgate.net |

| ¹³C₂-Benzo[a]pyrene | - | ¹³C₂-6-Hydroxybenzo[a]pyrene | nih.gov |

Deuterium (B1214612) Labelling for Mechanistic Elucidation

Deuterium labelling is a powerful tool for investigating the mechanisms of chemical reactions and metabolic pathways. In the context of benzo(a)pyrene, deuterium-labelled analogues are used to trace metabolic transformations and understand the formation of reactive intermediates. vulcanchem.com The replacement of hydrogen with deuterium can significantly alter the rate of metabolic reactions due to the kinetic isotope effect, providing valuable insights into reaction mechanisms. nih.gov

The synthesis of deuterated benzo(a)pyrene derivatives can be achieved through various methods. One approach involves the palladium-catalyzed dehalogenative deuteration of aryl halides using D₂ gas. chemrxiv.org Another method involves acid-catalyzed hydrogen-deuterium exchange in a DCl/D₂O medium at elevated temperatures. researchgate.net For example, a benzo(a)pyrene specifically labeled with deuterium at the 3-position was used to study its microsomal metabolism, revealing the formation of a 2,3-epoxide intermediate. osti.gov The synthesis of deuterated benzopyran derivatives as selective COX-2 inhibitors has also been reported, demonstrating the utility of deuterium labelling in drug discovery. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzo(a)pyrene |

| N-bromosuccinimide |

| ¹³C-Labelled this compound |

| ¹³C-Labelled Benzo(a)pyrene |

| ¹³C₂-Benzo[a]pyrene |

| ¹³C₂-6-Hydroxybenzo[a]pyrene |

| 6-Bromomethylbenzo[a]pyrene |

| 7-Chlorobenz[a]anthracene |

| 6-Chlorobenzo[a]pyrene |

| 7-Bromobenz[a]anthracene |

| 7-Bromo-5-methylbenz[a]anthracene |

| Benz[a]anthracene |

| N-chlorosuccinimide |

| 5-Methylbenz[a]anthracene |

| Naphthalene (B1677914) 2-boronic acid |

| 2-Bromobenzene-1,3-dialdehyde |

| Pyrene |

| Ethyl 4-(pyren-2-yl)butanoate |

| 1,3,6,8-tetrabromopyrene |

| HBF4·Et2O |

| 3,11-dibromo-dibenzo[hi,st]ovalene |

| Dibenzo[hi,st]ovalene |

| ¹³C₆-Benzene |

| ¹³C₆-Pyrene |

| 3-Hydroxybenzo(a)pyrene |

| Benzo[a]pyrene-3,6-quinone |

| Benzo[a]pyrene trans 4,5-diol |

| Benzo[a]pyrene trans 7,8-diol |

| Benzo[a]pyrene trans 9,10-diol |

| 9-Hydroxybenzo(a)pyrene |

| Benzo[a]pyrene-1,6-quinone |

| Benzo[a]pyrene-6,12-quinone |

| Benzo[a]pyrenetetrol I 2-d8 |

| Deuterated benzopyran |

| DCl |

| D₂O |

Preparation of Metabolite Standards for Analytical Applications

The enzymatic metabolism of this compound, like its parent compound benzo[a]pyrene, can produce a range of oxidized products, including dihydrodiols, phenols, and quinones. nih.gov While this compound has been identified as a poorer substrate for metabolic enzymes compared to benzo[a]pyrene, its metabolites are formed in the presence of induced rat liver microsomes and cofactors like NADPH. nih.gov The synthesis of these metabolites as analytical standards is essential for detailed toxicological studies.

The metabolic conversion of this compound by cytochrome P-450 enzymes initially forms arene oxides at various positions on the aromatic ring. These intermediates are subsequently hydrated by epoxide hydrolase to yield trans-dihydrodiols. Studies using rat liver microsomes have demonstrated the stereoselective metabolism of this compound to form these dihydrodiol metabolites. asm.orgcapes.gov.brupenn.edutandfonline.com

Research findings indicate a high degree of stereoselectivity in this process. The major products identified are trans-dihydrodiols with an R,R absolute configuration. tandfonline.compsu.edu For example, the absolute configuration of the major enantiomer of the 7,8-dihydrodiol metabolite was determined to be 6-bromo-BaP-7R,8R-dihydrodiol. tandfonline.com This stereochemical preference is a critical factor in the subsequent metabolic activation pathways that can lead to the formation of highly reactive diol epoxides.

The generation of these standards typically relies on biochemical synthesis using liver microsomes, followed by purification and characterization. Although chemical synthesis routes for analogous compounds like the trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene have been developed, involving multi-step sequences, specific chemical synthesis protocols for this compound dihydrodiols are not extensively documented in the literature. nih.gov

Table 1: Identified Dihydrodiol Metabolites of this compound from Microsomal Metabolism

| Metabolite | Parent Compound | Method of Generation | Key Finding |

| trans-7,8-Dihydroxy-7,8-dihydro-6-bromobenzo[a]pyrene | This compound | Rat Liver Microsomes | The major enantiomer possesses a 7R,8R absolute configuration. tandfonline.com |

| Other trans-dihydrodiols | This compound | Rat Liver Microsomes | Formation of various dihydrodiols is confirmed, though specific structures are less characterized. nih.gov |

Phenols are primary metabolites of polycyclic aromatic hydrocarbons, formed either by the spontaneous rearrangement of arene oxide intermediates or through direct oxygen insertion by cytochrome P-450 enzymes. The metabolism of this compound has been shown to produce phenolic derivatives. nih.gov

While specific synthetic routes for the phenol metabolites of this compound are not detailed in the available research, general methods developed for the synthesis of benzo[a]pyrene (BP) phenols are considered adaptable. nih.govresearchgate.net A prominent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This approach involves coupling an appropriate naphthalene boronate ester with a substituted aryl bromide or triflate ester to construct the core structure of the desired phenol. This methodology's adaptability makes it a strong candidate for producing various isomers of bromo-hydroxybenzo[a]pyrene needed as analytical standards.

Table 2: General Synthetic Strategy for Phenol Metabolites via Suzuki-Miyaura Coupling

| Reaction Step | Description | Reactants/Reagents | Relevance to this compound |

| Suzuki-Miyaura Coupling | Formation of the core polycyclic aromatic structure. | Naphthalene boronate ester, substituted aryl bromide/triflate, Pd catalyst (e.g., Pd(PPh₃)₄). nih.gov | Adaptable for synthesizing brominated phenol analogues by using appropriately substituted precursors. |

| Demethylation | Conversion of a methoxy-substituted intermediate to the final phenol. | Boron tribromide (BBr₃). researchgate.net | A standard final step to unmask the hydroxyl group. |

Quinones are significant metabolites of benzo[a]pyrene and its derivatives, potentially arising from the oxidation of phenols or via a radical cation pathway. nih.govnih.gov The formation of quinones from this compound has been confirmed in metabolic studies, which suggest a mechanism involving an initial one-electron oxidation to form a radical cation intermediate. nih.govcapes.gov.br

The chemical synthesis of benzo[a]pyrene quinones provides a viable route to obtaining these metabolite standards. A highly effective method is the direct oxidation of precursor phenol metabolites. nih.govresearchgate.net The choice of oxidizing agent is critical as it dictates the regioselectivity of the product. Hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (TBI) have proven particularly useful. nih.govresearchgate.net

IBX Oxidation : This reagent tends to oxidize phenols to ortho-quinones. For example, oxidation of 7-hydroxy-BP and 9-hydroxy-BP yields the corresponding BP-7,8-dione and BP-9,10-dione. nih.gov

TBI Oxidation : This reagent favors the formation of quinones where the carbonyl groups are located in different rings. Oxidation of 1-hydroxy-BP and 3-hydroxy-BP with TBI furnishes BP-1,6-dione and BP-3,6-dione, respectively. nih.govresearchgate.net

These established methods could be applied to the synthesis of this compound quinones from their corresponding, synthetically prepared phenol precursors.

Table 3: General Synthetic Strategy for Quinone Metabolites via Oxidation of Phenols

| Oxidation Reagent | Product Type | Example Transformation (Benzo[a]pyrene) | Applicability to this compound |

| o-Iodoxybenzoic acid (IBX) | ortho-Quinones | 9-Hydroxy-BP → BP-9,10-dione. nih.gov | Potentially applicable for synthesizing ortho-quinones from bromo-phenol precursors. |

| [Bis(trifluoroacetoxy)iodo]benzene (TBI) | Quinones with carbonyls in separate rings | 3-Hydroxy-BP → BP-3,6-dione. nih.govresearchgate.net | Could be used to synthesize analogues such as 6-bromo-BP-3,6-dione from a 6-bromo-3-hydroxy-BP precursor. |

Biochemical Transformation and Metabolic Pathways of 6 Bromobenzo a Pyrene

Enzymatic Biotransformation in Experimental Systems

The metabolic conversion of 6-bromobenzo(a)pyrene is initiated by phase I metabolizing enzymes, which introduce or expose functional groups on the parent molecule. Experimental studies using rat liver microsomes have been pivotal in elucidating the roles of these enzymes.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Metabolism

The initial and rate-limiting step in the metabolism of polycyclic aromatic hydrocarbons (PAHs), including this compound, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Specifically, members of the CYP1 family, such as CYP1A1 and CYP1B1, are known to be the primary enzymes responsible for the oxidation of benzo(a)pyrene. nih.gov These enzymes are inducible by exposure to PAHs themselves. tandfonline.com

In studies using rat liver microsomes, this compound has been shown to be a poor substrate for these enzymes compared to its parent compound, benzo(a)pyrene, or its fluorinated analog, 6-fluorobenzo(a)pyrene (B1211091). nih.govcapes.gov.br Metabolite formation from this compound was observed only when using microsomes from rats pre-treated with inducers like 3-methylcholanthrene, which is known to significantly increase the expression of CYP1A1 and CYP1B1. nih.govcapes.gov.br This requirement for induced microsomes strongly indicates that these inducible CYP isoforms are essential for the metabolism of this compound, likely by forming an initial epoxide across one of the double bonds. nih.gov

Involvement of Epoxide Hydrolase in Metabolite Formation

Following the initial epoxidation by cytochrome P450 enzymes, the resulting arene oxide intermediates are substrates for microsomal epoxide hydrolase (mEH). nih.gov This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to produce trans-dihydrodiols. nih.gov The formation of trans-dihydrodiol metabolites from this compound is a clear indication of the involvement of epoxide hydrolase in its metabolic pathway. This hydration step is crucial as the resulting dihydrodiols are often precursors to further metabolic activation.

Influence of Aldo-Keto Reductases on Metabolic Pathways

Aldo-keto reductases (AKRs) represent another important class of enzymes in the biotransformation of PAHs. frontiersin.orgnih.gov These cytosolic NAD(P)(H)-dependent oxidoreductases can catalyze the oxidation of PAH trans-dihydrodiols to form catechols, which are unstable and rapidly auto-oxidize to electrophilic and redox-active o-quinones. frontiersin.orgresearchgate.net This constitutes a significant pathway for metabolic activation. nih.govnih.gov Human AKR isoforms, including AKR1A1 and members of the AKR1C family (AKR1C1-AKR1C4), have been shown to catalyze the oxidation of various PAH trans-dihydrodiols. frontiersin.org While direct studies on this compound-dihydrodiols are limited, it is an established pathway for benzo(a)pyrene-7,8-dihydrodiol, which is oxidized by AKRs to benzo(a)pyrene-7,8-dione. researchgate.netnih.gov Therefore, the dihydrodiol metabolites of this compound are potential substrates for AKRs, leading to the formation of quinone derivatives.

Formation of Key Metabolites

The enzymatic transformations of this compound result in the generation of several key classes of metabolites. The specific structure and stereochemistry of these products are critical determinants of their biological activity.

Generation of Dihydrodiol Intermediates: Stereoselective Aspects

The metabolism of this compound by induced rat liver microsomes leads to the formation of dihydrodiol intermediates. This process is highly stereoselective, meaning that enzymes preferentially produce one stereoisomer over another. For this compound, a major metabolite has been identified as the trans-7,8-dihydrodiol. tandfonline.com Through the analysis of circular dichroism spectra, the absolute configuration of the major enantiomer formed has been determined to be (7R,8R). tandfonline.comtandfonline.com This specific product is designated as 6-bromo-benzo(a)pyrene-7R,8R-dihydrodiol. tandfonline.com The high degree of stereoselectivity is a hallmark of the coordinated action of specific cytochrome P450 and epoxide hydrolase isozymes.

| Enzyme System | Precursor | Key Metabolite | Absolute Configuration of Major Enantiomer |

| Cytochrome P450 / Epoxide Hydrolase | This compound | trans-7,8-Dihydrodiol | 7R,8R |

Production of Quinone Metabolites: Radical Cation Pathways

In addition to dihydrodiols, the metabolism of this compound also yields quinone metabolites. Research indicates that the formation of benzo(a)pyrene quinones (specifically BP 1,6-, 3,6-, and 6,12-dione) does not arise from the further oxidation of phenols or dihydrodiols, but rather from a distinct pathway involving one-electron oxidation of the parent compound. nih.govcapes.gov.br

This mechanism, catalyzed by the peroxidase function of cytochrome P450, removes a single electron from the PAH to form a highly reactive radical cation. nih.gov For benzo(a)pyrene and its 6-substituted derivatives, this one-electron oxidation occurs at the C-6 position. nih.gov Chemical and biochemical experiments have demonstrated that the radical cations of this compound, when reacted with water, yield benzo(a)pyrene diones. nih.gov This provides strong evidence that quinone production from this compound proceeds through an intermediate radical cation, representing a significant metabolic activation pathway. nih.govcapes.gov.br

| Metabolic Pathway | Key Intermediate | Precursor | Key Products |

| One-Electron Oxidation | Radical Cation at C-6 | This compound | Benzo(a)pyrene-diones (1,6-, 3,6-, 6,12-) |

Formation of Phenolic Metabolites

The formation of phenolic metabolites is a key step in the biotransformation of many xenobiotics, including this compound. pku.edu.cnmdpi.com This process is primarily mediated by cytochrome P-450 enzymes, which introduce hydroxyl groups onto the aromatic ring structure. capes.gov.brsmolecule.com In the case of benzo(a)pyrene, several phenolic metabolites are known to form, including 3-hydroxy-BaP and 9-hydroxy-BaP. unl.edu

For this compound, the metabolic process can lead to the formation of various hydroxylated derivatives. While specific data on the complete profile of phenolic metabolites for this compound is limited in the provided search results, the general principles of PAH metabolism suggest that hydroxylation would occur at various positions on the benzo[a]pyrene (B130552) ring system. pku.edu.cnsmolecule.com The presence of the bulky bromine atom at the C-6 position can sterically hinder or electronically influence the sites of enzymatic attack, potentially altering the regioselectivity of hydroxylation compared to the parent benzo(a)pyrene. nih.gov

Comparative Metabolic Studies with Benzo(A)pyrene and Other Halogenated Analogues

Comparative studies of the metabolism of this compound with benzo(a)pyrene and other halogenated derivatives provide valuable insights into how structural modifications affect their biological processing.

Analysis of Metabolic Profiles in Microsomal Systems

Microsomal systems, particularly those derived from rat liver, are frequently used to study the in vitro metabolism of xenobiotics. capes.gov.brcdnsciencepub.comupenn.edu When comparing the metabolism of this compound (6-BrBP) and its analogs in rat liver microsomes, significant differences emerge.

Studies have shown that benzo(a)pyrene (BP) and 6-fluorobenzo(a)pyrene (6-FBP) produce similar metabolic profiles in induced microsomes, yielding dihydrodiols, phenols, and quinones. capes.gov.br In contrast, 6-chlorobenzo(a)pyrene (6-ClBP) and 6-BrBP are reported to be poor substrates for metabolism, forming metabolites only with induced microsomes and NADPH. capes.gov.br This suggests that the larger halogen atoms at the C-6 position impede the metabolic process.

The following table summarizes the metabolic products of Benzo(a)pyrene and its halogenated analogs in rat liver microsomal systems.

| Compound | Metabolic Products with Induced Microsomes + NADPH | Metabolic Products with Uninduced Microsomes + NADPH |

| Benzo(a)pyrene (BP) | Dihydrodiols, Phenols, Quinones | Dihydrodiols, Phenols, Quinones |

| 6-Fluorobenzo(a)pyrene (6-FBP) | Dihydrodiols, Phenols, Quinones | Quinones only |

| 6-Chlorobenzo(a)pyrene (6-ClBP) | Metabolites formed | Poor substrate, limited metabolites |

| This compound (6-BrBP) | Metabolites formed | Poor substrate, limited metabolites |

Data sourced from biochemical experiments reported in scientific literature. capes.gov.br

Comparison of Substrate Susceptibility to Metabolic Activation

The susceptibility of a compound to metabolic activation is a critical determinant of its potential toxicity. For benzo(a)pyrene, metabolic activation can occur through several pathways, including the formation of diol epoxides and radical cations. mdpi.comnih.gov

Studies comparing 6-halogenated derivatives of benzo(a)pyrene indicate that the nature of the halogen substituent significantly affects their carcinogenic activity, which is linked to metabolic activation. nih.gov While benzo(a)pyrene and 6-fluorobenzo(a)pyrene exhibit tumor-initiating activity, 6-chlorobenzo(a)pyrene and this compound show reduced or eliminated carcinogenic activity. nih.gov This suggests a lower susceptibility of the chloro and bromo derivatives to be metabolically activated into carcinogenic forms. nih.gov

Influence of C-6 Halogenation on Metabolic Pathways

Halogenation at the C-6 position of benzo(a)pyrene has a profound influence on its metabolic pathways. One key pathway for benzo(a)pyrene activation is one-electron oxidation to form a radical cation, which is localized at the C-6 position. nih.govtandfonline.com This radical cation is a precursor to the formation of quinones and can also lead to DNA adducts. capes.gov.brtandfonline.com

Molecular Interactions and Mechanistic Biology of 6 Bromobenzo a Pyrene

DNA Adduct Formation Mechanisms

The formation of DNA adducts—covalent products of the reaction between a chemical and DNA—is a critical initiating event in chemical carcinogenesis. wikipedia.org For polycyclic aromatic hydrocarbons (PAHs) like 6-Bromobenzo(a)pyrene, this process is not direct but requires metabolic activation into electrophilic species that can react with the nucleophilic centers in DNA bases. mdpi.comnih.gov

The covalent binding of Benzo(a)pyrene and its derivatives to DNA is a well-established mechanism of genotoxicity. researchgate.netnih.gov Research involving tritium-labeled Benzo(a)pyrene has identified the C6 position—the site of bromine substitution in this compound—as a primary location for DNA binding, particularly following chemical oxidation or irradiation processes. psu.edu The formation of radical cations is considered a potentially important initial step in the chemical carcinogenesis of PAHs and their derivatives. tandfonline.com These reactive intermediates can then attack nucleophilic sites on DNA bases. tandfonline.com

Studies on Benzo(a)pyrene metabolites show that they covalently bind to DNA, RNA, and proteins. nih.gov In one study using a mouse embryo cell line, while the majority of covalently bound metabolites were attached to proteins (94%), a smaller but significant portion bound to RNA (5%) and DNA (1%). nih.gov The interaction with DNA is of primary concern for mutagenesis, as it can lead to permanent alterations in the genetic code. wikipedia.org

The metabolic activation of PAHs is a stereoselective process, meaning that enzymes produce specific stereoisomers (molecules with the same chemical formula but different three-dimensional arrangements of atoms). This has been demonstrated specifically for this compound. tandfonline.comacs.org Studies using rat liver microsomes have shown that the metabolism of this compound is stereoselective, leading to the formation of specific trans-dihydrodiol metabolites with a defined absolute configuration. tandfonline.comacs.org

The stereochemistry of the reactive metabolite is crucial because it dictates the structure of the resulting DNA adduct. nih.gov Different stereoisomers of Benzo(a)pyrene diol epoxide, the ultimate carcinogenic metabolite of Benzo(a)pyrene, form adducts with different conformations in the DNA helix. nih.gov These structural differences can significantly impact subsequent cellular processes, such as DNA replication and repair, and may influence the mutagenic potential of the initial lesion. nih.gov For instance, the conformations of (+)-cis and (+)-trans-B[a]P-N(2)-dG adducts within the active site of DNA polymerase are significantly different, leading to different patterns of replication blockage and bypass. nih.gov

Beyond the formation of stable covalent adducts, reactive metabolites of PAHs can cause the formation of unstable adducts that lead to the loss of the entire DNA base, a process known as depurination. nih.gov This occurs when the electrophile binds to a DNA base in a way that destabilizes the N-glycosyl bond connecting the base to the deoxyribose sugar backbone. nih.gov

Research has identified depurinating adducts resulting from the reaction at the C6 position of Benzo(a)pyrene with the N7 position of purine (B94841) bases. nih.gov Specifically, the depurinated bases 7-(benzo[a]pyren-6-yl)guanine (BP-6-N7Gua) and 7-(benzo[a]pyren-6-yl)adenine (BP-6-N7Ade) have been detected in the urine of individuals exposed to PAHs. nih.gov The presence of these adducts in urine is a direct indicator of DNA damage, as they are known to originate from the reaction of the Benzo(a)pyrene radical cation with double-stranded DNA. nih.gov The loss of a base creates an apurinic (AP) site in the DNA, which is a highly mutagenic lesion if not repaired correctly.

| Adduct Type | Description | Consequence |

| Stable Adducts | Covalent bond formed between the PAH metabolite and a DNA base (e.g., at the N2 position of guanine). wikipedia.org | Distorts DNA helix, can block replication and transcription. nih.govwikipedia.org |

| Depurinating Adducts | Unstable adduct (e.g., at the N7 position of guanine (B1146940) or adenine) that weakens the N-glycosyl bond. nih.gov | Leads to the loss of the purine base, creating an apurinic site. nih.gov |

Table 1: Types of DNA Adducts Associated with Benzo(a)pyrene. This table summarizes the major types of DNA adducts formed by Benzo(a)pyrene metabolites, which serves as a model for understanding the potential interactions of this compound.

In addition to forming covalent bonds, the planar aromatic ring system of Benzo(a)pyrene and its derivatives allows them to insert, or intercalate, between the stacked base pairs of the DNA double helix. wikipedia.orgnih.gov This non-covalent interaction is driven by van der Waals forces and hydrogen bonds. nih.gov Studies have shown that the intercalation of Benzo(a)pyrene into DNA can stabilize the double helix structure, as evidenced by an increase in the DNA's thermal melting temperature. nih.gov

Intercalation is a significant aspect of the molecule's interaction with DNA because it can distort the helical structure, potentially facilitating the subsequent formation of a covalent adduct between the reactive metabolite and a DNA base. wikipedia.org This distortion has been confirmed by X-ray crystallography and nuclear magnetic resonance studies of Benzo(a)pyrene diol epoxide-DNA adducts. wikipedia.org

Formation of Depurinating DNA Adducts

Genotoxic Pathways in Experimental Models

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. who.int The DNA adducts formed by this compound are lesions that can trigger these genotoxic pathways. If the cell's DNA repair machinery fails to correctly remove the adduct before DNA replication, an incorrect nucleotide may be incorporated opposite the lesion, resulting in a permanent mutation. nih.gov

The mutagenic potential of chemicals is often assessed using a variety of experimental systems, including both bacteria and cultured mammalian cells. europa.eu

Bacterial Systems: The Salmonella typhimurium/microsome assay, or Ames test, is a widely used bacterial reverse mutation assay to screen for mutagenic compounds. tandfonline.comre-place.be This test uses specific strains of Salmonella with pre-existing mutations that render them unable to synthesize an essential amino acid. re-place.be Mutagens can cause a secondary mutation that restores this function, allowing the bacteria to grow. The assay often includes a mammalian liver extract (S9 fraction) to provide the metabolic enzymes necessary to convert pro-mutagens, like PAHs, into their active, DNA-binding forms. re-place.be Substituted PAHs, such as nitropyrenes, are known to be potent mutagens in these systems. tandfonline.comre-place.be

Mammalian Cell Systems: The genotoxicity of Benzo(a)pyrene, serving as a model for its derivatives, has been extensively studied in various human cell lines (e.g., AHH-1, MCL-5, HepG2, TK6). nih.gov These studies demonstrate a clear link between a cell line's metabolic capability—specifically the expression of cytochrome P450 enzymes like CYP1A1 and CYP1B1—and its susceptibility to Benzo(a)pyrene-induced genotoxicity. nih.govnih.gov In metabolically competent cells, Benzo(a)pyrene induces both chromosome damage (measured by the micronucleus assay) and gene mutations (measured by the HPRT assay). nih.gov Analysis of these mutations frequently reveals a characteristic signature, with G to T transversion mutations being particularly common. nih.gov Such genotoxic effects have also been observed in primary human activated T lymphocytes. nih.gov

| Experimental System | Assay Type | Typical Finding for Benzo(a)pyrene | Relevance for this compound |

| Bacterial (e.g., S. typhimurium) | Ames Test (Reverse Mutation) | Mutagenic, especially with metabolic activation (S9). re-place.be | Expected to be mutagenic following metabolic activation. |

| Mammalian (e.g., MCL-5, AHH-1) | Micronucleus Assay (Chromosome Damage) | Induces micronuclei formation in metabolically competent cells. nih.gov | Expected to cause chromosomal damage dependent on metabolic activation. |

| Mammalian (e.g., MCL-5, AHH-1) | HPRT Assay (Gene Mutation) | Induces point mutations, frequently G to T transversions. nih.gov | Expected to be a point mutagen, inducing a similar mutational spectrum. |

Table 2: Genotoxicity of Benzo(a)pyrene in Standard Experimental Models. This table outlines common assays used to detect genotoxicity and the typical results for Benzo(a)pyrene, which provide a basis for predicting the activity of this compound.

Chromosomal Aberrations and Micronuclei Formation in Cell Cultures

The capacity of a chemical to induce gross structural or numerical changes in chromosomes is a key indicator of its genotoxic potential. Such changes are often evaluated through chromosomal aberration assays and micronucleus tests in cell cultures.

While extensive research has demonstrated that the parent compound, benzo(a)pyrene (BaP), is a potent inducer of chromosomal aberrations and micronuclei formation in various cell systems, including mammalian cells nih.govresearchgate.netjhsci.ba, specific data on the ability of this compound to induce these effects are not prominently available in the current body of scientific literature. The genotoxicity of BaP is linked to its metabolic activation into reactive intermediates, such as benzo(a)pyrene diol epoxide (BPDE), which covalently bind to DNA, leading to strand breaks and chromosomal damage mdpi.comepa.gov. Micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division, are a direct consequence of such damage researchgate.net.

For instance, studies using the cytokinesis-block micronucleus (CBMN) assay in metabolically competent cell lines like HepaRG have shown a significant, concentration-dependent increase in micronucleus frequency following exposure to BaP researchgate.net. Similarly, the standard battery of genotoxicity tests, which includes the in vitro chromosomal aberration test, routinely uses BaP as a positive control, confirming its clastogenic activity biocompare.com. Given that this compound is a structural analog of BaP, it is plausible that it could engage in similar genotoxic pathways; however, without direct experimental evidence, its specific activity in inducing chromosomal aberrations and micronuclei remains to be formally characterized.

Gene Mutation Analysis (e.g., K-RAS oncogene, TP53 tumor-suppressor gene)

The mutagenic activity of carcinogens is often assessed by analyzing mutations in critical genes that control cell growth and death, such as the K-RAS proto-oncogene and the TP53 tumor-suppressor gene.

Metabolites of benzo(a)pyrene are known to cause a characteristic pattern of mutations in these genes. Specifically, BPDE forms adducts primarily at guanine bases in DNA. If not repaired, these adducts can lead to G→T transversion mutations during DNA replication nih.govnih.gov. Such mutations are considered a molecular signature of BaP exposure and are frequently found in the K-RAS and TP53 genes of tumors from tissues like the lung, particularly in smokers nih.govnih.gov. Mutations in the TP53 gene disrupt its function as the "guardian of the genome," which includes halting the cell cycle and inducing apoptosis in response to DNA damage, thereby promoting cancer development nih.govresearchgate.net. Similarly, activating mutations in K-RAS can lock the protein in a permanently "on" state, driving uncontrolled cell proliferation plos.orgamegroups.org.

Currently, there is a lack of specific research findings detailing the analysis of K-RAS or TP53 gene mutations directly resulting from exposure to this compound. The metabolic pathways of this compound have been studied tandfonline.com, but its specific mutagenic signature in key cancer-related genes has not been elucidated. Therefore, while the mutagenic profile of the parent compound BaP is well-established, the precise impact of the bromine substitution at the 6-position on the type and frequency of mutations in genes like K-RAS and TP53 requires dedicated investigation.

Cellular Responses and Signaling Pathways in Experimental Systems

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to environmental xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) mdpi.comnih.gov. Upon binding a ligand like BaP, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes mdpi.com.

This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and CYP1B1 nih.govnih.gov. These enzymes are responsible for metabolizing PAHs, which is a critical step in both their detoxification and their activation into carcinogenic intermediates nih.gov. BaP is a canonical, high-affinity ligand for the AhR, and its ability to robustly induce CYP1A1 expression is a hallmark of AhR activation mdpi.com.

While direct studies confirming this compound as an AhR ligand and quantifying its binding affinity are not widely documented, its metabolism by rat liver microsomes has been reported tandfonline.com. The enzymes involved in such metabolism are typically under the regulatory control of the AhR. This suggests that this compound likely interacts with and is metabolized through the AhR-regulated pathway. However, the extent to which the bromo-substitution at the C-6 position affects AhR binding and subsequent gene expression modulation compared to the parent compound BaP remains an area for further research.

Oxidative Stress Induction: Lipid Peroxidation Mechanisms

In addition to metabolic activation, some PAHs can induce cellular damage through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, particularly when exposed to ultraviolet (UVA) radiation. A key manifestation of this photo-induced oxidative stress is lipid peroxidation, the process where ROS attack lipids in cell membranes, leading to cellular damage.

Research has specifically investigated the potential of this compound to induce lipid peroxidation upon UVA photoirradiation. In a study using methyl linoleate (B1235992) as a lipid model, this compound was shown to induce lipid peroxidation at levels that were not significantly different from those induced by the parent compound, BaP, and another halogenated derivative, 6-Chlorobenzo(a)pyrene mdpi.com. All three compounds in the benzo(a)pyrene series induced lipid peroxidation to a high degree mdpi.com. Further studies confirmed that 6-substituted BaP derivatives, including this compound, exhibit a similar and significant level of lipid peroxidation induction, suggesting the substituent at the C-6 position does not markedly alter this specific phototoxic activity mdpi.comresearchgate.net. The mechanism is believed to involve the generation of ROS, as the process was inhibited by scavengers of singlet oxygen and free radicals mdpi.com.

Table 1: Comparative Induction of Lipid Peroxidation by Benzo(a)pyrene Derivatives

| Compound | Relative Lipid Peroxidation Induction (upon UVA exposure) | Reference |

|---|---|---|

| Benzo(a)pyrene (BaP) | High | mdpi.com |

| 6-Chlorobenzo(a)pyrene | High (similar to BaP) | mdpi.com |

| This compound | High (similar to BaP) | mdpi.commdpi.com |

| 6-Methylbenzo(a)pyrene | High (similar to BaP) | mdpi.comresearchgate.net |

Carcinogenesis Research in Non-Human Animal Models

The ultimate biological consequence of genotoxic and cellular damage is often the development of cancer. The carcinogenic potential of this compound has been evaluated in non-human animal models, with results indicating that its activity is significantly attenuated compared to its parent compound, BaP.

In a study on mouse skin, a series of 6-substituted benzo(a)pyrene derivatives were tested for their carcinogenic activity. While BaP was a potent carcinogen, this compound was found to be non-carcinogenic in this model under the experimental conditions used nih.gov. This finding suggests that the substitution at the C-6 position with a bromine atom suppresses the carcinogenic activity on mouse skin nih.gov.

Table 2: Summary of Carcinogenicity of this compound in Animal Models

| Animal Model | Tissue | Result | Comparative Activity | Reference |

|---|---|---|---|---|

| Swiss Mice | Skin | Not carcinogenic | Much lower than BaP | nih.gov |

| Sprague-Dawley Rats | Mammary Gland | Induced a few adenocarcinomas | Reduced compared to BaP |

Compound Names Mentioned in this Article

Tumorigenicity Studies in Mouse Skin Models

The carcinogenic potential of this compound (6-BrBP) has been evaluated in mouse skin models, primarily through topical application studies. Research aimed at understanding the role of substitutions at the C-6 position of benzo(a)pyrene (BP) has shown that a bromo group significantly alters its carcinogenic activity.

In studies involving repeated application on the skin of female Swiss and A-strain mice, 6-BrBP was found to be essentially inactive as a complete carcinogen and as a tumor initiator. nih.govresearchgate.net This is in stark contrast to the parent compound, benzo(a)pyrene, which is a potent carcinogen in this model. nih.gov Another study that administered various 6-substituted BP derivatives to female Swiss mice also reported that this compound was not among the compounds that showed carcinogenic activity. nih.gov

An earlier study from 1972 investigated the carcinogenicity of several 6-substituted benzo(a)pyrene derivatives, including 6-BrBP, in female Balb/c mice via subcutaneous injection rather than topical application. In this context, 6-BrBP did induce fibrosarcomas at the site of injection. psu.edu However, its carcinogenic potency was noted to be considerably lower than that of the parent hydrocarbon, benzo(a)pyrene. psu.edu These findings collectively suggest that while 6-BrBP may possess some carcinogenic activity when administered subcutaneously, it lacks significant tumor-initiating and carcinogenic capabilities when applied topically to mouse skin, indicating that the bromine substitution at the C-6 position hinders the metabolic activation required for skin carcinogenesis. nih.govnih.gov

Tumorigenicity of this compound in Mouse Skin

Summary of findings from key studies on the application of 6-BrBP to mouse skin.

| Study Reference | Mouse Strain | Application Route | Key Finding |

|---|---|---|---|

| Cavalieri et al. (1988) nih.govresearchgate.net | Swiss and A-strain | Topical (Repeated application, Initiation-promotion) | Showed no significant tumor-initiating or carcinogenic activity. |

| Anonymous (1975) nih.gov | Swiss | Topical | Was not found to be one of the carcinogenic 6-substituted BP derivatives tested. |

| Boyland et al. (1972) psu.edu | Balb/c | Subcutaneous Injection | Induced fibrosarcomas, but with lower potency than Benzo(a)pyrene. |

Tumorigenicity Studies in Rat Mammary Gland Models

The investigation into the carcinogenicity of this compound extends to rat mammary gland models, which are crucial for understanding breast cancer mechanisms. veterinaryworld.orgtoxpath.org Studies utilizing direct intramammillary injection in female Sprague-Dawley rats have provided specific insights into the tumorigenic potential of 6-BrBP in this tissue.

Research by Cavalieri et al. demonstrated that 6-BrBP has very weak carcinogenic activity in the rat mammary gland. nih.govresearchgate.net Following intramammillary administration, 6-BrBP induced only a few adenocarcinomas. nih.gov This low level of activity indicates that, similar to the findings in mouse skin, the presence of a bromine atom at the C-6 position substantially diminishes the compound's carcinogenic potential compared to the parent molecule, benzo(a)pyrene. nih.govresearchgate.net The results suggest that the bromo substitution interferes with the metabolic pathways that lead to the formation of ultimate carcinogenic metabolites responsible for tumor induction in the mammary gland. nih.gov

Tumorigenicity of this compound in Rat Mammary Gland

Summary of findings from the application of 6-BrBP in rat mammary gland models.

| Study Reference | Rat Strain | Application Route | Tumor Type Observed | Carcinogenic Activity Level |

|---|---|---|---|---|

| Cavalieri et al. (1988) nih.govresearchgate.net | Sprague-Dawley | Intramammillary Injection | Adenocarcinomas | Low (few tumors induced) |

Comparison of Carcinogenic Potency with Parent Benzo(A)pyrene and other Halogenated Analogues

Comparative studies are essential for elucidating the structure-activity relationship of benzo(a)pyrene derivatives. The carcinogenic potency of 6-BrBP has been directly compared with its parent compound, benzo(a)pyrene (BP), and other halogenated analogues such as 6-fluorobenzo(a)pyrene (B1211091) (6-FBP), 6-chlorobenzo(a)pyrene (6-ClBP), and 6-iodobenzo(a)pyrene (6-IBP).

In both mouse skin and rat mammary gland models, substitution with a chloro or bromo group at the C-6 position of BP was found to reduce or eliminate carcinogenic activity. nih.gov Specifically in mouse skin, BP was the most potent carcinogen, followed by 6-FBP; both 6-BrBP and 6-ClBP were largely inactive. nih.govnih.gov In the rat mammary gland, BP and 6-FBP induced high levels of mammary tumors, whereas 6-ClBP elicited a high percentage of fibrosarcomas and 6-BrBP induced only a few adenocarcinomas. nih.gov

The varying activities among the halogenated analogues suggest different metabolic fates. The moderate carcinogenicity of 6-FBP is attributed to the metabolic removal of the fluoro substituent via one-electron oxidation, a pathway that is less favorable for the larger bromine and chlorine atoms. nih.gov This indicates that the C-6 position is critical for the carcinogenic activation of BP, and that substitution with a bulky halogen like bromine effectively blocks the necessary metabolic steps, thereby drastically reducing its carcinogenic potency relative to benzo(a)pyrene. nih.govresearchgate.net

Comparative Carcinogenicity of Benzo(a)pyrene and its 6-Halogenated Analogues

A comparison of carcinogenic activity in mouse skin and rat mammary gland models.

| Compound | Carcinogenic Activity in Mouse Skin nih.gov | Carcinogenic Activity in Rat Mammary Gland nih.gov |

|---|---|---|

| Benzo(a)pyrene (BP) | High (Potent carcinogen) | High (Induced epithelial tumors and fibrosarcomas) |

| 6-Fluorobenzo(a)pyrene (6-FBP) | Moderate | High (Induced epithelial tumors and fibrosarcomas) |

| 6-Chlorobenzo(a)pyrene (6-ClBP) | Inactive | High (Induced fibrosarcomas only) |

| This compound (6-BrBP) | Inactive | Low (Induced a few adenocarcinomas) |

| 6-Iodobenzo(a)pyrene (6-IBP) | Inactive | Not Reported in this study |

Environmental Occurrence and Research Monitoring of Halogenated Benzo a Pyrenes

Detection and Quantification in Environmental Matrices for Research Purposes

The analytical detection and quantification of 6-bromobenzo(a)pyrene (6-BrBaP) and its halogenated counterparts in environmental samples present significant challenges due to their ultra-trace concentrations, often two to three orders of magnitude lower than their parent polycyclic aromatic hydrocarbons (PAHs). nih.gov The complexity of environmental matrices and the vast number of possible HPAH isomers necessitate sophisticated analytical methods for their separation and quantification. nih.gov

Atmospheric Particulate Matter and Gas-Phase Distribution

Halogenated polycyclic aromatic hydrocarbons, including 6-BrBaP, are found in the atmosphere, distributed between the gas and particulate phases. nih.gov Their partitioning is influenced by factors such as vapor pressure and ambient temperature. nih.govmdpi.com High-molecular-weight HPAHs, like 6-BrBaP, tend to adsorb onto particulate matter. mdpi.com For some 5-ring HPAHs, such as 6-chlorobenzo[a]pyrene (B1618961) (6-ClBaP), the particulate mass fraction can exceed 80%. nih.gov

Research in urban air has identified the presence of various brominated PAHs (BrPAHs). acs.org For instance, a study in Japan detected several BrPAHs, with 6-BrBaP found at a mean concentration of 3.3 pg m⁻³. acs.org This was part of a broader analysis where the total mean concentrations of detected BrPAHs, chlorinated PAHs (ClPAHs), and parent PAHs were 8.6 pg m⁻³, 15.2 pg m⁻³, and 1.2 ng m⁻³, respectively, indicating that halogenated PAHs are present at concentrations approximately 100-fold lower than parent PAHs. acs.org

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying these compounds. nih.govirispublishers.com Specifically, gas chromatography-tandem mass spectrometry (GC-MS/MS) operating in the multireaction monitoring (MRM) mode provides the necessary sensitivity and selectivity for analyzing ultra-trace levels of HPAHs in atmospheric samples. nih.gov

| Compound/Group | Mean Concentration |

|---|---|

| This compound (6-BrBaP) | 3.3 pg m⁻³ |

| Total Brominated PAHs (BrPAHs) | 8.6 pg m⁻³ |

| Total Chlorinated PAHs (ClPAHs) | 15.2 pg m⁻³ |

| Total Parent PAHs | 1.2 ng m⁻³ |

Soil and Sediment Analysis

Soil and sediment act as significant sinks for persistent organic pollutants like HPAHs. canada.ca The strong adsorption of these compounds to organic matter in soil and sediment contributes to their long-term persistence in the environment. sfu.ca Analysis of soil and sediment for 6-BrBaP requires robust extraction and clean-up procedures to remove interfering substances before instrumental analysis. cdc.gov

Studies have shown that the concentration of PAHs in sediments can be substantial. For example, in major rivers in Taiwan, the levels of benzo(a)pyrene in sediments ranged from 0.01 to 1.68 μg/kg dry weight. mdpi.com While specific data for 6-BrBaP in soil and sediment is limited in the provided search results, the general behavior of PAHs suggests that it would also accumulate in these matrices. The Canadian Council of Ministers of the Environment (CCME) has established sediment quality guidelines for benzo(a)pyrene, with an Interim Sediment Quality Guideline (ISQG) of 31.9 µg/kg dry weight and a Probable Effect Level (PEL) of 782 µg/kg dry weight for freshwater environments. ccme.ca

Biodegradation studies in soil have demonstrated that microbial consortia can effectively degrade benzo(a)pyrene, with removal rates influenced by factors like the presence of specific degrading bacteria and whether the soil is freshly contaminated or aged. nih.gov In one study, microbial degradation accounted for the removal of 20.955% of benzo(a)pyrene in freshly contaminated soil and 29.471% in aged contaminated soil. nih.gov

Aquatic Environmental Monitoring

The occurrence of HPAHs in aquatic environments, including water and biota, has been a subject of research. researchgate.netbohrium.com Due to their low water solubility, compounds like benzo(a)pyrene tend to bind to organic matter in the water column and sediment. mdpi.com

Monitoring efforts have detected benzo(a)pyrene in various water bodies. For instance, a study of 44 Chinese lakes found benzo(a)pyrene concentrations ranging from 0.07 to 2.26 ng/L. mdpi.com In the Southeast Sea of Japan, the average levels of benzo(a)pyrene in the dissolved and particulate phases were 0.12 ± 0.078 ng/L and 0.076 ± 0.037 ng/L, respectively. mdpi.com In Canada, a long-term water quality guideline of 0.015 µg/L for the protection of freshwater aquatic life has been set for benzo(a)pyrene. ccme.ca

While direct monitoring data for 6-BrBaP in aquatic systems is not extensively detailed in the provided results, the presence of other HPAHs in water and sediment suggests that it is a relevant area for future research. bohrium.com Halogenated PAHs have been detected in industrial wastewater at higher concentrations compared to other water types. bohrium.com

Environmental Fate and Transport Mechanisms in Research Settings

Understanding the environmental fate and transport of 6-BrBaP is essential for assessing its potential impact. Research has focused on mechanisms such as photodegradation and atmospheric transport.

Photodegradation Studies (e.g., UVA photoirradiation)

Photodegradation is a key process affecting the persistence of PAHs and their halogenated derivatives in the environment. Studies involving UVA photoirradiation have provided insights into the phototoxicity and degradation pathways of these compounds.

Research has shown that upon photoirradiation with UVA light, 6-BrBaP can induce lipid peroxidation. nih.gov In one study, 6-BrBaP, along with 6-ClBaP and the parent benzo(a)pyrene (BaP), induced lipid peroxidation to a high degree. mdpi.com The levels of induced lipid peroxidation were found to be dependent on the dose of UVA light. mdpi.commdpi.com These findings suggest that the phototoxicity of these compounds may contribute to their environmental impact.

Comparative studies have indicated that brominated PAHs may have faster photolysis rates than their chlorinated counterparts. acs.org This difference in photodegradation rates can influence their relative abundance and persistence in the environment. The induction of lipid peroxidation by these compounds upon UVA irradiation is thought to involve the generation of singlet oxygen. researchgate.netnih.gov

| Compound | Relative Level of Lipid Peroxidation Induction | Notes |

|---|---|---|

| Benzo(a)pyrene (BaP) | High | Induced lipid peroxidation at the highest levels among the studied halo-PAHs and PAHs. nih.govmdpi.com |

| 6-Chlorobenzo(a)pyrene (6-Cl-BaP) | High | |

| This compound (6-Br-BaP) | High |

Atmospheric Transport and Deposition Research

Atmospheric transport is a primary mechanism for the widespread distribution of semi-volatile organic compounds like HPAHs. nih.gov Due to their presence in both gaseous and particulate phases, these compounds can be transported over long distances. nih.govmdpi.com

Deposition, both dry and wet, is the process by which these pollutants are removed from the atmosphere and deposited onto terrestrial and aquatic surfaces. Research in Central Europe on the atmospheric deposition of chlorinated and brominated PAHs found that deposition fluxes were significant, though several orders of magnitude lower than those of parent PAHs. nih.gov The study reported deposition fluxes for BrPAHs at a regional background site ranging from 161 to 936 pg m⁻² day⁻¹. nih.gov

The distribution between the dissolved and particulate phases in deposition samples can be influenced by the compound's properties, with some studies suggesting higher degradability of particulate brominated PAHs compared to their chlorinated analogs. nih.gov The seasonal variation in deposition fluxes is often linked to local and regional emission sources, as well as meteorological conditions. nih.gov For example, winter months often see higher deposition due to increased emissions from residential heating. nih.gov

Sorption and Desorption Dynamics in Environmental Compartments

The environmental fate and transport of this compound, a halogenated polycyclic aromatic hydrocarbon (HPAH), are significantly governed by its sorption and desorption behavior in various environmental matrices, particularly soil and sediment. While specific experimental data on the sorption coefficients (such as K_d_ and K_oc_) for this compound are not extensively available in peer-reviewed literature, its behavior can be inferred from the well-documented dynamics of its parent compound, benzo(a)pyrene (BaP), and other halogenated aromatic hydrocarbons.

The sorption of hydrophobic organic compounds like this compound to soil and sediment is a critical process that influences their mobility, bioavailability, and persistence in the environment. researchgate.net Generally, high-molecular-weight PAHs, including the five-ring structure of benzo(a)pyrene, exhibit strong sorption to particulate matter, which limits their transport in aqueous phases and reduces their availability for microbial degradation. canada.canih.gov

The addition of a bromine atom to the benzo(a)pyrene structure is expected to increase its molecular weight and hydrophobicity, leading to even stronger sorption tendencies compared to the parent compound. Halogenated PAHs have been identified as ubiquitous environmental contaminants, and their partitioning behavior is a key area of research. nih.gov Studies on other halogenated compounds suggest that increasing halogenation can lead to stronger binding to soil and sediment organic matter.

The primary factors influencing the sorption of this compound in environmental compartments include the organic carbon content of the soil or sediment, the size and surface area of the particles, and the presence of other organic pollutants. researchgate.netresearchgate.net The organic carbon-water (B12546825) partition coefficient (K_oc_) is a key parameter used to predict the extent of sorption, with higher values indicating a greater affinity for the organic phase of soil and sediment. claire.co.uk For benzo(a)pyrene, K_oc_ values are reported to be high, suggesting strong binding, and it is anticipated that the K_oc_ for this compound would be even higher.

Desorption, the process by which a sorbed chemical is released from a solid matrix back into the aqueous phase, is often a slow and incomplete process for strongly sorbed compounds like high-molecular-weight PAHs. This can lead to the long-term sequestration of these contaminants in soils and sediments, creating a persistent reservoir of pollution. The desorption of benzo(a)pyrene has been shown to be relatively rapid in some aquatic systems, which has implications for its potential remobilization. researchgate.net However, the brominated form is likely to exhibit more limited desorption due to its stronger sorption affinity.

Research on other 5-ring halogenated PAHs, such as 6-chlorobenzo(a)pyrene, has indicated that their particulate mass fractions can be very high, suggesting that these compounds are predominantly found sorbed to particles in the environment. nih.gov This strong sorption behavior has implications for their environmental monitoring, as they will be concentrated in the solid phases of environmental samples.

The following interactive table provides a summary of typical sorption and partition coefficients for the parent compound, benzo(a)pyrene, which can serve as a proxy for understanding the expected behavior of this compound. It is important to note that these values are for benzo(a)pyrene and that the values for this compound are expected to be higher due to the presence of the bromine atom.

The desorption dynamics are also critical for assessing the long-term risk of these compounds. The process is often characterized by a two-phase model: a rapid initial desorption followed by a much slower, prolonged release. This slow desorption phase is attributed to the sequestration of molecules within the complex matrix of soil organic matter and micropores. The following table summarizes general findings on the desorption of high-molecular-weight PAHs.

Advanced Analytical Techniques for 6 Bromobenzo a Pyrene Research

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the analysis of 6-Bromobenzo(a)pyrene, providing the necessary separation from interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of this compound. d-nb.info This technique offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the compound in various environmental samples. d-nb.inforesearchgate.net

The use of a triple quadrupole mass spectrometer allows for operation in the multiple reaction monitoring (MRM) mode, which significantly enhances selectivity and reduces background noise. uctm.edu In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process minimizes interferences from the sample matrix, which is a common challenge in environmental analysis. uctm.edu

Method development for the analysis of halogenated PAHs, including this compound, often involves optimizing parameters such as the GC column, temperature program, and MS/MS transitions. d-nb.info For instance, a common setup might utilize a DB-5 MS capillary column with a specific temperature gradient to ensure the separation of various PAHs. d-nb.info

Table 1: Illustrative GC-MS/MS Parameters for Halogenated PAH Analysis

| Parameter | Value |

| Gas Chromatograph | Thermo Scientific TRACE 1310 d-nb.info |

| Mass Spectrometer | Thermo Scientific TSQ 8000 EVO Triple Quadrupole d-nb.info |

| Column | DB-5 MS (60 m x 0.25 mm x 0.25 µm) d-nb.info |

| Injection Mode | Splitless shimadzu.com |

| Carrier Gas | Helium shimadzu.com |

| Oven Program | Initial 50°C, ramp to 175°C at 25°C/min d-nb.info |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) uctm.edu |

This table provides an example of typical instrument parameters and is not specific to a single published method.

The sensitivity of GC-MS/MS allows for the detection of this compound at very low levels, often in the picogram per microliter (pg/µL) range. shimadzu.com This capability is essential for assessing the environmental presence and potential exposure to this compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of PAHs and their derivatives. When coupled with advanced detectors, such as fluorescence and mass spectrometry, HPLC provides robust methods for the quantification of this compound. oiv.intnih.gov

HPLC with fluorescence detection (HPLC-FLD) is particularly well-suited for PAHs due to their native fluorescence. nih.gov By setting specific excitation and emission wavelengths, high selectivity and sensitivity can be achieved. For benzo(a)pyrene, a parent compound, typical excitation and emission wavelengths are around 290-361 nm and 405-410 nm, respectively. oiv.intnih.govmdpi.com

The separation is typically performed on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govmdpi.com Gradient elution is often employed to effectively separate a wide range of PAHs within a single run. oiv.int

Table 2: Example HPLC-FLD Conditions for PAH Analysis

| Parameter | Value |

| HPLC System | Agilent 1260 or similar |

| Column | C18 (e.g., 100 mm x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water gradient oiv.int |

| Flow Rate | 1.0 - 1.5 mL/min nih.govmdpi.com |

| Column Temperature | 25 - 35°C nih.govmdpi.com |

| Fluorescence Detector | Programmable wavelength switching |

| Excitation Wavelength (for BaP) | ~290-361 nm oiv.intnih.govmdpi.com |

| Emission Wavelength (for BaP) | ~405-410 nm oiv.intnih.govmdpi.com |

This table presents a generalized set of HPLC-FLD parameters.

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) offers even greater specificity and is invaluable for identifying metabolites and adducts of this compound. sciex.commdpi.com

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced separation technique that provides significantly enhanced resolution compared to single-dimension GC. chemistry-matters.comgcms.cz This method is particularly useful for analyzing complex mixtures containing numerous structurally similar compounds, such as halogenated PAHs in environmental samples. chemistry-matters.com

In a GCxGC system, two columns with different stationary phases are connected in series via a modulator. chemistry-matters.comfoxscientific.com The modulator traps fractions of the effluent from the first column and rapidly injects them onto the second column for a second, faster separation. foxscientific.comshimadzu.co.jp This results in a two-dimensional chromatogram with highly structured patterns, where chemically similar compounds group together. chemistry-matters.com

The increased peak capacity of GCxGC helps to separate target analytes from matrix interferences, leading to more accurate identification and quantification. gcms.czchromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and detailed mass spectral information, facilitating the confident identification of compounds in complex matrices. foxscientific.com

Spectrometric and Spectroscopic Characterization in Research

Spectrometric and spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of its metabolic products and adducts.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the unambiguous structural elucidation of organic molecules, including the metabolites and adducts of this compound. nih.govmdpi.com While MS provides information on the mass-to-charge ratio, NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its precise structure. frontiersin.orgcas.cz

Various NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), are used to piece together the molecular structure. nih.gov These experiments help to establish the connectivity of atoms and the stereochemistry of the molecule. For complex biological samples, techniques like selective TOCSY can help to resolve overlapping peaks. nih.gov However, a significant limitation of NMR is its relatively low sensitivity compared to mass spectrometry, often requiring microgram to milligram quantities of purified material. nih.govmdpi.com

Mass Spectrometry (MS) for Metabolite and Adduct Identification (e.g., LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of metabolites and adducts of this compound. mdpi.comnih.gov This method is crucial for studying the metabolic activation of this compound and its interaction with biological macromolecules like DNA and RNA. nih.govresearchgate.net

In these studies, biological samples are processed to extract potential metabolites and adducts. LC is used to separate these compounds, which are then introduced into the mass spectrometer. The instrument can be operated in full-scan mode to detect all ions within a certain mass range or in a targeted mode like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity. nih.gov

For example, research on benzo(a)pyrene has shown that its activated form, benzo[a]pyrene (B130552) diol epoxide (BPDE), can form adducts with nucleosides in RNA. nih.govresearchgate.net LC-MS/MS has been instrumental in characterizing these BPDE-RNA adducts, providing insights into the potential mechanisms of toxicity. nih.govresearchgate.net The high sensitivity of modern LC-MS/MS systems allows for the detection of these adducts at very low concentrations, which is essential for biomonitoring studies. mdpi.com

UV-Vis and Fluorescence Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) due to their characteristic electronic transitions. Benzo(a)pyrene (BaP) and its derivatives, including this compound, exhibit strong absorbance in the UV region and are naturally fluorescent, which allows for sensitive detection.

In UV-Vis spectroscopy, the analysis relies on the principle that the molecule absorbs light at specific wavelengths, corresponding to the energy required to promote electrons to higher energy orbitals. For BaP in solvents like acetonitrile, characteristic absorption peaks are observed that show a mirror symmetry with their fluorescence emission spectra. mdpi.com The introduction of a bromo-substituent at the C-6 position can induce a bathochromic shift (shift to longer wavelengths) in the absorption maxima, a phenomenon observed with other substituents like silyl (B83357) groups on the pyrene (B120774) core. researchgate.net Quantitative analysis is performed by measuring the absorbance at a specific wavelength maximum (λmax) and relating it to concentration using the Beer-Lambert law.

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. The molecule is excited at a specific wavelength, and the resulting emission is detected at a longer wavelength. For BaP, emission peaks are typically observed around 403 nm, 427 nm, and 454 nm. mdpi.com Synchronous fluorescence spectroscopy, where the wavelength difference between the excitation and emission monochromators is kept constant during a scan, can further enhance selectivity and resolve complex mixtures of PAHs. brazilianjournals.com.br The limits of detection (LOD) and quantification (LOQ) for BaP using fluorescence spectroscopy can reach the nanogram per milliliter (ng/mL) level. brazilianjournals.com.br These techniques are foundational for quantifying this compound in various analytical contexts.

Table 1: Spectroscopic Properties of Benzo(a)pyrene

| Parameter | Wavelength (nm) | Solvent | Reference |

|---|---|---|---|

| UV Absorption Maxima | 252, 262, 272 | Ethanol | nih.gov |

| Fluorescence Emission Maxima | 403, 427, 454 | Acetonitrile | mdpi.com |

| LOD (Fluorescence) | 1.7 ng/mL | --- | brazilianjournals.com.br |

| LOQ (Fluorescence) | 5.7 ng/mL | --- | brazilianjournals.com.br |

This interactive table summarizes key UV-Vis absorption and fluorescence spectroscopy parameters for the parent compound, benzo(a)pyrene, which serves as a reference for its derivatives.

Biomarker Research in Experimental Animal Models (excluding human applications)

Experimental animal models are indispensable for investigating the biological impact of this compound. Research in this area focuses on biomarkers of exposure and effect, such as DNA adducts and metabolic profiles, to understand the mechanisms of action without direct human testing. Studies on the tumorigenicity of 6-halogenated derivatives of BaP in mouse skin and rat mammary glands have shown that substitution with chlorine or bromine at the C-6 position tends to reduce or eliminate carcinogenic activity compared to the parent BaP. nih.gov This makes the study of its adducts and metabolism critical to understanding the underlying structure-activity relationships.

Quantification of DNA Adducts (e.g., ³²P-postlabeling, LC-MS/MS)

The formation of covalent bonds between a chemical and DNA, known as DNA adducts, is a critical event in chemical carcinogenesis. Sensitive methods are required to detect and quantify these adducts, which are often present at very low levels.

³²P-postlabeling is a highly sensitive technique used to detect DNA adducts without prior knowledge of their structure. The method involves enzymatically digesting the DNA to normal and adducted nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from ATP to the adducted nucleotides. These labeled adducts are then separated and quantified using thin-layer chromatography (TLC). This technique has been successfully applied to analyze DNA adducts of BaP and its derivatives in animal tissues. nih.govnih.gov For instance, in mouse skin treated with BaP, the predominant adduct detected is derived from benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.gov Studies on 6-substituted BaP derivatives, such as 6-fluorobenzo[a]pyrene (6-FBP) and 6-methylbenzo[a]pyrene (B1207296) (6-CH3BP), demonstrate that the nature of the substituent influences the metabolic activation pathway, leading to different adduct profiles. nih.gov The adducts of 6-FBP appear to be formed mainly via the diolepoxide pathway, while those of 6-CH3BP arise from one-electron oxidation. nih.gov